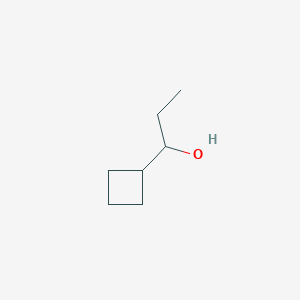
1-Cyclobutylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylpropan-1-ol is an organic compound with the molecular formula C₇H₁₄O It is a cycloalkane derivative, specifically a cyclobutyl-substituted propanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with propanal in the presence of a suitable catalyst. The reaction proceeds via a Grignard reaction mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclobutylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-cyclobutylpropan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclobutylpropane when treated with reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products Formed:
Oxidation: 1-Cyclobutylpropan-1-one.
Reduction: Cyclobutylpropane.
Substitution: 1-Cyclobutylpropyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylpropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the metabolism of cycloalkane derivatives.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-cyclobutylpropan-1-ol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and the involvement of oxidizing agents. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutylpropan-1-ol can be compared with other cycloalkane derivatives such as:
Cyclobutanol: Similar in structure but lacks the propyl group.
Cyclopentylpropan-1-ol: Contains a cyclopentyl ring instead of a cyclobutyl ring.
Cyclohexylpropan-1-ol: Contains a cyclohexyl ring, making it more stable due to reduced ring strain.
Uniqueness: this compound is unique due to its cyclobutyl ring, which introduces ring strain and affects its reactivity and stability compared to larger cycloalkane derivatives.
Eigenschaften
IUPAC Name |
1-cyclobutylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-7(8)6-4-3-5-6/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFXICARYVUUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














